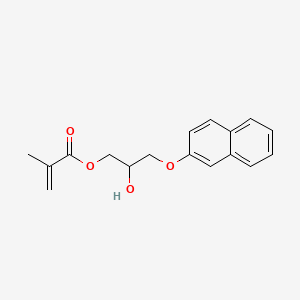
HNPM
Beschreibung
HNPM (HNP Mikrosysteme) is a German company specializing in the design and manufacture of high-precision micro annular gear pumps for applications requiring ultra-precise liquid dosing and low-pulsation flow. Established in 1998, this compound pumps are engineered to handle a wide range of liquid viscosities (0.3–1,000,000 mPa·s), pressures (up to 150 bar), and temperatures, making them suitable for demanding industries such as pharmaceuticals, chemicals, medical devices, and laboratory automation . Key features include:
- Low pulsation and shear stress: Critical for sensitive fluids like biologics or viscous polymers.
- Modular design: Allows customization for specific applications, including inert, corrosion-resistant, or explosion-proof variants .
- Precision metrics: Dosing volumes as low as 0.25 µL and flow rates ranging from 1 µL/h to 1.1 L/min .
This compound pumps are widely used in microreactors, lab automation, medical diagnostics, and precision coating processes. For example, the mzr-7255 model enables stable silicon oil delivery in thermosensitive gel production, while the mzr-11557 Ex variant is certified for explosive environments in chemical synthesis .
Eigenschaften
CAS-Nummer |
55526-86-8 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
(2-hydroxy-3-naphthalen-2-yloxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H18O4/c1-12(2)17(19)21-11-15(18)10-20-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,15,18H,1,10-11H2,2H3 |
InChI-Schlüssel |
MKGVDTBQOGHJLF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(COC1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC1=CC2=CC=CC=C2C=C1)O |
Synonyme |
2-hydroxy-3-beta-naphthoxypropyl methacrylate 3 beta-naphthoxy-2-hydroxypropyl methacrylate HNPM |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of micro annular gear pumps involves advanced manufacturing techniques. The pumps are typically made from high-quality materials such as stainless steel, ceramics, and specialized polymers to ensure durability and chemical resistance. The manufacturing process includes precision machining, assembly, and rigorous quality control to achieve the desired performance characteristics .
Industrial Production Methods
Industrial production of micro annular gear pumps involves automated assembly lines equipped with state-of-the-art machinery. The process includes the following steps:
Material Selection: Choosing appropriate materials for the pump components.
Precision Machining: Using CNC machines to create precise components.
Assembly: Assembling the components with high precision.
Quality Control: Conducting thorough testing to ensure the pumps meet the required specifications.
Analyse Chemischer Reaktionen
Micro annular gear pumps themselves do not undergo chemical reactions, but they are used to handle various chemical reagents and solutions. These pumps are designed to be chemically inert and resistant to a wide range of chemicals, making them suitable for use in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Micro annular gear pumps have a wide range of applications in scientific research:
Chemistry: Used for precise dosing of reagents in chemical synthesis and analysis.
Biology: Employed in laboratory automation for dispensing biological samples and reagents.
Medicine: Utilized in pharmaceutical manufacturing for accurate dosing of drugs and active ingredients.
Industry: Applied in various industrial processes, including coating, lubrication, and fuel cell technology
Wirkmechanismus
The mechanism of action of micro annular gear pumps involves the use of interlocking gears to create a precise and consistent flow of liquid. The gears rotate within a housing, creating small chambers that trap and move the liquid from the inlet to the outlet. This design ensures a smooth and pulsation-free flow, making the pumps ideal for applications requiring high precision .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pump Technologies
HNPM micro gear pumps are distinct from other dosing technologies in performance, flexibility, and reliability. Below is a detailed comparison:
Table 1: this compound vs. Competing Pump Technologies
Key Findings:
Precision and Versatility: this compound pumps outperform piston and peristaltic pumps in high-viscosity applications (e.g., polymer synthesis) due to reduced shear stress and pulsation, preserving fluid integrity . However, syringe pumps achieve higher absolute precision (±0.1%) for nanoliter-scale dosing in research settings .
Durability : this compound’s gear mechanism minimizes wear compared to piston seals or peristaltic tubing, reducing downtime in continuous industrial processes .
Explosion-Proof Capability : Unlike most syringe or peristaltic pumps, this compound offers ATEX-certified models (e.g., mzr-11557 Ex) for hazardous environments, a critical advantage in chemical manufacturing .
Research and Industrial Validation
- Pharmaceuticals : this compound’s mzr-2521 pump enabled 44% reduction in crystallization process variability during active pharmaceutical ingredient (API) synthesis, outperforming peristaltic alternatives .
- Medical Devices : In blood dialysis membrane production, this compound’s low-shear pumps improved fiber uniformity by 30% compared to piston pumps .
- Energy Sector : this compound pumps achieved ±0.5% accuracy in lithium-ion battery electrolyte filling, critical for cell longevity .
Limitations and Trade-offs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


